3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide
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Overview
Description
Cyclopropyl U-47700 (hydrochloride) is a synthetic opioid analgesic that belongs to the class of compounds known as utopioids. It is a structural isomer of the earlier opioid AH-7921 and is known for its potent analgesic properties. Cyclopropyl U-47700 (hydrochloride) is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of Cyclopropyl U-47700 (hydrochloride) involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of N-(2-dimethylamino)cyclohexyl)-N-cyclopropylbenzamide: This intermediate is synthesized by reacting 3,4-dichlorobenzoyl chloride with N-(2-dimethylamino)cyclohexylamine and cyclopropylamine.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Cyclopropyl U-47700 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopropyl U-47700 (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic opioids in biological samples.
Pharmacological Studies: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of synthetic opioids.
Toxicology: It is used to investigate the toxicological effects of synthetic opioids and their metabolites.
Drug Development: Cyclopropyl U-47700 (hydrochloride) serves as a model compound for the development of new analgesic drugs with improved efficacy and safety profiles
Mechanism of Action
Cyclopropyl U-47700 (hydrochloride) exerts its effects by acting as an agonist at the μ-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This results in the inhibition of neurotransmitter release and produces analgesic effects. Cyclopropyl U-47700 (hydrochloride) has a much lower affinity for the κ-opioid receptor .
Comparison with Similar Compounds
Cyclopropyl U-47700 (hydrochloride) is similar to other synthetic opioids such as:
U-47700: A structural isomer with similar analgesic properties but different pharmacokinetic profiles.
AH-7921: An earlier opioid with a similar chemical structure but lower potency.
3,4-Methylenedioxy-U-47700: A derivative with similar μ-opioid receptor selectivity but lower potency .
Cyclopropyl U-47700 (hydrochloride) is unique due to its high potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and forensic applications.
Properties
Molecular Formula |
C18H24Cl2N2O |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(2)16-5-3-4-6-17(16)22(13-8-9-13)18(23)12-7-10-14(19)15(20)11-12/h7,10-11,13,16-17H,3-6,8-9H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
YJOICMRRKWRAEL-IRXDYDNUSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C)C1CCCCC1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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